molecular formula C15H18N2O3 B5315075 N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5315075
M. Wt: 274.31 g/mol
InChI Key: HHVNGONSGAOXTR-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a methoxypropyl group, a phenyl ring, and a carboxamide group attached to an oxazole ring

Properties

IUPAC Name

N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11-13(15(18)16-9-6-10-19-2)14(17-20-11)12-7-4-3-5-8-12/h3-5,7-8H,6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNGONSGAOXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions using 3-methoxypropylamine.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxazole derivative with an appropriate carboxylic acid derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved performance characteristics.

    Electronics: It can be utilized in the development of electronic materials, contributing to advancements in semiconductor technology.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.

Comparison with Similar Compounds

  • N-(3-methoxypropyl)acrylamide
  • 4-amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-methoxypropyl)-4-piperidinylcarboxamide

Comparison:

  • Structural Differences: While these compounds share the methoxypropyl group, they differ in their core structures (e.g., oxazole vs. acrylamide vs. benzenesulfonamide).
  • Unique Properties: N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its oxazole ring, which imparts specific chemical and biological properties not found in the other compounds.
  • Applications: The unique structure of this compound allows for distinct applications in drug development, material science, and catalysis, setting it apart from similar compounds.

Biological Activity

N-(3-methoxypropyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. Its unique chemical structure, characterized by the presence of a methoxypropyl group, a methyl group at the 5-position, and a phenyl group at the 3-position of the oxazole ring, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's molecular formula is C16_{16}H19_{19}N2_{2}O2_{2}, and its molecular weight is approximately 273.34 g/mol. The structural features contribute to its reactivity and interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the oxazole ring through cyclization reactions.
  • Introduction of the carboxamide functional group.
  • Alkylation with 3-methoxypropyl to yield the final product.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

Cell Line IC50_{50} (µM) Mechanism of Action
HCT11610.5Induction of apoptosis
MCF78.2Cell cycle arrest
HUH712.0Inhibition of proliferation

The compound's mechanism of action appears to involve interactions with key enzymes and receptors involved in cell proliferation and apoptosis pathways .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vivo studies have shown that it can reduce markers of inflammation in models of acute and chronic inflammation, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial activity against various pathogens. The results indicate moderate activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus16Moderate
Bacillus cereus32Moderate
Escherichia coli>64Weak

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Ahsan et al., this compound was tested against HCT116 and MCF7 cell lines. The compound demonstrated potent cytotoxicity with IC50_{50} values significantly lower than those observed for standard chemotherapeutic agents like doxorubicin .

Case Study 2: Anti-inflammatory Activity

A separate investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked reduction in paw swelling and joint destruction compared to control groups .

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